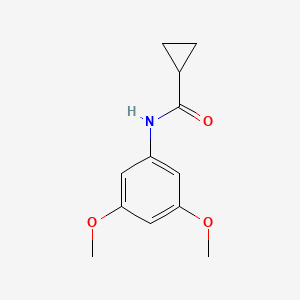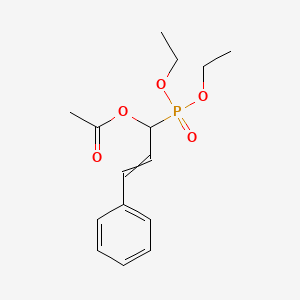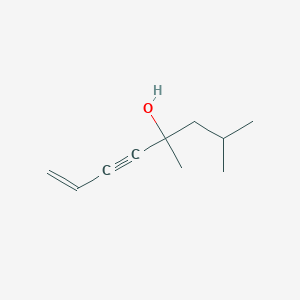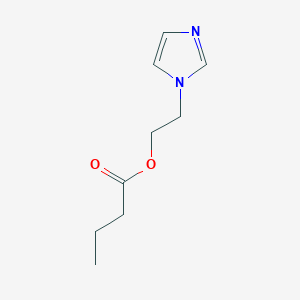![molecular formula C4H7N5 B14361337 4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole CAS No. 92922-12-8](/img/structure/B14361337.png)
4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazoles, which are known for their versatility in chemical reactions and biological activities.
Preparation Methods
The synthesis of 4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole typically involves cyclization reactions. One common method is the reaction of appropriate hydrazonoyl halides with nitriles under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of its antimicrobial action, it targets specific bacterial enzymes, leading to the disruption of essential metabolic pathways .
Comparison with Similar Compounds
4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole can be compared with other imidazole derivatives such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole: Known for its antimycobacterial activity.
3-Methyl-4-oxo-3,4-dihydroimidazo-[5,1-d]-tetrazine: Used as an anticancer agent.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Investigated for its potential as a P2X7 receptor antagonist. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92922-12-8 |
|---|---|
Molecular Formula |
C4H7N5 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-methyl-5,6-dihydroimidazo[2,1-e]tetrazole |
InChI |
InChI=1S/C4H7N5/c1-8-2-3-9-4(8)5-6-7-9/h2-3H2,1H3 |
InChI Key |
ZPMDCZLPKFSWFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C1=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)


![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)





![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)



